This compound is classified under:
The synthesis of 5-biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester typically involves several steps, including the formation of the pyrazole ring and subsequent esterification.
Key parameters in the synthesis include:
The molecular structure of 5-biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester can be described as follows:
The molecular formula is , with a molecular weight of approximately 349.39 g/mol. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed for structural confirmation.
5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions due to its functional groups:
The reactivity often depends on the substituents on the aromatic rings, which can either enhance or inhibit nucleophilic attack due to electronic effects.
The mechanism of action for compounds like 5-biphenyl-4-yl-1-phenyl-1H-pyrazole derivatives often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties, which could be linked to their ability to modulate enzyme activity or receptor interactions.
Physical properties can be confirmed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
5-Biphenyl-4-yl-1-pheny-lH-pyrazole-3-carboxylic acid methyl ester has potential applications in several fields:
Pyrazole-based heterocycles represent a privileged scaffold in medicinal chemistry, characterized by their versatile pharmacological profiles and synthetic adaptability. These five-membered rings containing two adjacent nitrogen atoms serve as critical structural cores in numerous therapeutic agents, ranging from anti-inflammatory drugs to kinase inhibitors. The biphenyl-substituted pyrazole carboxylate subclass exemplifies strategic molecular design aimed at optimizing target engagement and pharmacokinetic properties. Within this chemical space, 5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester (CAS: 957320-19-3) emerges as a structurally sophisticated derivative. Its design incorporates a para-biphenyl extension at the 5-position and a carboxylate ester at the 3-position, creating a conformationally restrained framework that enhances interactions with hydrophobic binding pockets in biological targets [1] [3]. This compound’s systematic name reflects its modular architecture: the methyl ester group enables prodrug strategies or metabolic stability, while the biphenyl system provides extended π-surface area for aromatic stacking interactions—features increasingly exploited in kinase inhibitor design and GPCR modulation [2].
This methyl ester derivative functions as a pivotal synthetic intermediate in the construction of bioactive molecules. Its molecular architecture (C₂₃H₁₈N₂O₂, MW: 354.4 g/mol) positions it as a versatile precursor for carboxylic acid derivatives or amide couplings, enabling rapid diversification toward targeted libraries [1] [2]. Commercial availability through specialized suppliers like SynQuest Laboratories and American Custom Chemicals Corporation underscores its utility in drug discovery pipelines, though significant price variations reflect purity differences and sourcing challenges [1]:
Table 1: Commercial Availability and Cost Analysis
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
SynQuest Laboratories | >95% | 50 mg | $80 |
SynQuest Laboratories | >95% | 500 mg | $240 |
American Custom Chemicals | 95% | 50 mg | $650.27 |
American Custom Chemicals | 95% | 500 mg | $795.80 |
Predicted physicochemical properties further illuminate its drug-like character: a boiling point of 563.1±38.0°C and density of 1.15±0.1 g/cm³ suggest thermal stability suitable for high-temperature reactions [3]. The exceptionally low pKa (-2.30±0.10) of the ester carbonyl implies resistance to protonation under physiological conditions, preserving its electrophilicity for in situ transformations [1] [3]. These attributes collectively facilitate its application in constructing protein-protein interaction inhibitors, where extended aromatic systems disrupt challenging biological interfaces. Notably, its biphenyl moiety mimics peptide turn structures, enabling allosteric modulation of kinases—an approach leveraged in EGFR and VEGFR inhibitor development [2].
The strategic incorporation of biphenyl systems at the pyrazole 5-position marks a significant evolution from earlier phenyl- or naphthyl-substituted analogs. Comparative analysis reveals how biphenyl substitution enhances bioactive compound performance:
Table 2: Structural and Property Comparisons with Key Analogs
Compound | CAS Number | Molecular Weight | Key Structural Features |
---|---|---|---|
5-Biphenyl-4-yl-1-phenyl-1H-pyrazole-3-carboxylic acid methyl ester | 957320-19-3 | 354.40 g/mol | Biphenyl at C5; Ester at C3 |
5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | 1037816-85-5 | 264.28 g/mol | Free carboxylic acid; Unsubstituted N1 |
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 70375-79-0 | 278.31 g/mol | Single phenyl at C5; Ester at C3 |
5-Phenyl-1H-pyrazole-3-carboxylic acid | 5071-61-4 | 188.18 g/mol | No N1-substituent; Free carboxylic acid |
5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | 2055788-13-9 | 202.21 g/mol | Methyl at C5; C3-phenyl regioisomer |
The biphenyl extension confers ~30% increased molecular surface area compared to monophenyl analogs (e.g., Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, MW: 278.31 g/mol), enhancing hydrophobic binding entropy without exceeding Lipinski parameters [2] [5]. This balanced lipophilicity is evidenced by the predicted LogP of 1.41 for biphenyl derivatives, optimizing membrane permeability while avoiding excessive hydrophobicity [9]. The ester group’s synthetic versatility enables late-stage diversification; for example, hydrolysis generates carboxylic acid precursors for metalloproteinase inhibitors, while aminolysis produces amide derivatives for kinase selectivity profiling [1] [2].
Synthetic pathways to this scaffold typically involve [3+2] cycloadditions between biphenyl-substituted hydrazonoyl chlorides and acetylene derivatives, or Pd-catalyzed Suzuki couplings introducing the biphenyl group post-cyclization [3]. The 1-phenyl group at N1 prevents tautomerism, ensuring regioisomeric purity critical for consistent biological evaluation—a limitation observed in N-unsubstituted analogs like 5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS: 5071-61-4) [9]. Recent innovations exploit the biphenyl system’s planarity for DNA intercalation in anticancer agents, while its torsional flexibility accommodates allosteric enzyme pockets in antidiabetic compounds [2]. This structural evolution demonstrates how targeted modifications at the pyrazole C5 position drive therapeutic innovation across disease domains.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0